2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
Description
2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline is a substituted aniline derivative with the molecular formula C₉H₁₀BrF₃N. Its structure features a bromine atom at the ortho-position (C2), two methyl groups on the amine nitrogen (N,N-dimethyl), and a trifluoromethyl (-CF₃) group at the para-position (C4) (Fig. 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemicals due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the bromine atom .
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXZVOLWLUYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of N,N-Dimethyl-4-(trifluoromethyl)aniline
Reaction Overview:
The core step involves introducing a bromine atom at the ortho position relative to the amino group on N,N-dimethyl-4-(trifluoromethyl)aniline. This is achieved via electrophilic aromatic substitution, where bromine (Br₂) reacts with the aromatic ring in the presence of a suitable solvent and under controlled temperature conditions.
Reaction Conditions and Reagents:
- Brominating Agents:
The preferred reagents include elemental bromine (Br₂) with catalysts such as iron or iron(III) bromide to facilitate electrophilic substitution. Alternative reagents like N-bromosuccinimide (NBS) can be used, especially in milder conditions, to improve selectivity and safety.
Solvent Choices:
Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are favored for their ability to dissolve aromatic amines and facilitate the bromination process. These solvents also help control reaction temperature and improve yield.Temperature Control:
The bromination is typically conducted at temperatures below 0°C, often in the range of -15°C to 0°C, to suppress polybromination and side reactions, ensuring regioselectivity for the ortho position.
$$
\text{N,N-dimethyl-4-(trifluoromethyl)aniline} + \text{Br}_2 \xrightarrow[\text{catalyst}]{\text{solvent, temp}} \text{2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline}
$$
Purification and Isolation
Post-reaction, the mixture is typically quenched with water or a suitable acid to remove excess bromine and by-products. The organic layer containing the product is separated, washed, and purified via recrystallization or chromatography to achieve high purity.
Industrial Scale-up Considerations
In large-scale production, continuous flow reactors are employed to enhance safety, reaction control, and yield. Automated systems precisely regulate temperature, reagent addition, and mixing, reducing the risk of hazardous bromine handling and improving process efficiency.
Research Findings and Notes
Selectivity: Bromination occurs predominantly at the ortho position due to the activating effect of the amino group and the directing influence of the trifluoromethyl substituent, which is meta-directing but less activating than amino groups, favoring ortho substitution under controlled conditions.
Yield and Purity: Laboratory reactions typically achieve yields exceeding 90%, with purity improved via recrystallization. Industrial processes incorporate in-line purification steps to maintain product standards.
Environmental and Safety Aspects: Use of aprotic solvents like DMF and DMSO demands proper handling due to toxicity. Bromine handling requires strict safety protocols, especially at scale.
Alternative Methods: Some studies explore using NBS or N-bromosuccinimide for milder bromination, but these often require longer reaction times or higher temperatures, potentially affecting selectivity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include methyl-substituted aniline derivatives.
Scientific Research Applications
2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand that binds to specific proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.
Comparison with Similar Compounds
Key Structural Features :
- Bromine (C2) : Enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions.
- N,N-Dimethylamine : Improves solubility in organic solvents and stabilizes the aromatic ring via electron-donating effects.
- Trifluoromethyl (C4) : Increases lipophilicity and metabolic stability, making the compound valuable in drug design .
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The positions of bromine and -CF₃ groups significantly influence reactivity and applications. Below is a comparison with closely related compounds:
Electronic Effects :
- The ortho-bromine in the target compound directs electrophilic substitutions to the para-position relative to the -CF₃ group. In contrast, meta-bromine analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline) exhibit different regioselectivity .
- The N,N-dimethyl group reduces basicity compared to non-methylated analogs (e.g., 2-Bromo-5-(trifluoromethyl)aniline), which have free -NH₂ groups .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs. For example, 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline is more lipophilic than 2-Bromo-N,N-dimethylaniline .
- Thermal Stability : Bromine and -CF₃ groups enhance thermal stability, making the compound suitable for high-temperature reactions.
Biological Activity
2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity by modulating the physicochemical properties of the molecule. This article explores the biological activity, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at the 2-position.
- A dimethylamino group at the 4-position.
- A trifluoromethyl group, which significantly affects its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these findings.
Antimicrobial Activity
In a study examining the antimicrobial properties of halogenated anilines, including this compound, it was found to possess significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological assays.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 8.95 | Staphylococcus aureus |
| Other tested compounds | Varies | Various bacteria |
The compound demonstrated a broad spectrum of antimicrobial activity comparable to established antibiotics like ampicillin .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. The compound was tested against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), showing promising results.
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 3.0 |
| MCF-7 | 4.5 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways involved in cell survival and proliferation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis, leading to programmed cell death in cancer cells.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study demonstrated that derivatives of halogenated anilines, including this compound, effectively inhibited bacterial growth in vitro, suggesting potential for development as new antimicrobial agents .
- Anticancer Research : In a comparative analysis of various aniline derivatives, it was shown that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines due to their ability to induce apoptosis through modulation of apoptotic pathways .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
The compound can be synthesized via methylation of a brominated aniline precursor. For example, trimethyl phosphate has been used to methylate 4-bromo-3-(trifluoromethyl)aniline, achieving high yields under controlled conditions (e.g., solvent choice, temperature). Alternative approaches may involve sequential bromination and trifluoromethylation of pre-functionalized aniline derivatives. Key parameters include avoiding over-methylation and ensuring regioselectivity during substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?
Nuclear Magnetic Resonance (NMR) is critical for confirming the positions of bromine, trifluoromethyl, and dimethylamino groups. For instance, -NMR can resolve trifluoromethyl signals, while -NMR distinguishes aromatic protons and dimethylamino singlet(s). Infrared (IR) spectroscopy identifies N-H stretching (if present) and C-F vibrations. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, particularly the loss of Br or CF groups .
Q. What known chemical reactions can this compound undergo, and under what conditions?
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group may participate in electrophilic substitution or act as a directing group. Reduction of the dimethylamino group is unlikely due to its stability, but nitro derivatives (if present) can be reduced to amines. Reaction conditions often require palladium catalysts for couplings and inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in catalytic transformations?
The electron-withdrawing trifluoromethyl and bromine groups deactivate the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (e.g., Density Functional Theory, DFT) can map electron density distributions and predict sites for nucleophilic/electrophilic reactivity. For example, the dimethylamino group’s electron-donating nature may counterbalance deactivation, enabling unique regioselectivity in coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities in synthesized batches or variations in assay conditions. Researchers should validate purity via HPLC and NMR, perform dose-response studies, and compare results with structurally related compounds (e.g., 4-bromo-3-trifluoromethylaniline derivatives). Meta-analyses of similar molecules’ bioactivity (e.g., antimicrobial or anticancer properties) can contextualize findings .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or DNA)?
Molecular docking and molecular dynamics simulations can model binding affinities to targets like DNA helicases or cytochrome P450 enzymes. The trifluoromethyl group’s hydrophobicity and the bromine atom’s steric effects may influence binding modes. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to corroborate predictions .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
The compound’s low symmetry and polar substituents may hinder crystallization. Techniques like slow evaporation in aprotic solvents (e.g., DMF/ether mixtures) or co-crystallization with stabilizing agents (e.g., crown ethers) can improve crystal quality. Single-crystal X-ray diffraction using SHELX software (for structure refinement) is critical for resolving atomic positions .
Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., reaction monitoring via -NMR) to identify rate-limiting steps .
- Data Validation : Cross-reference spectral data with PubChem or CAS entries to ensure consistency .
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments to address variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
